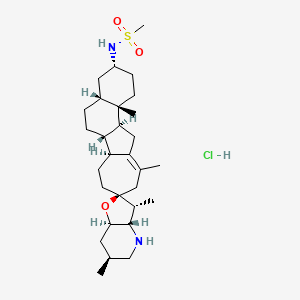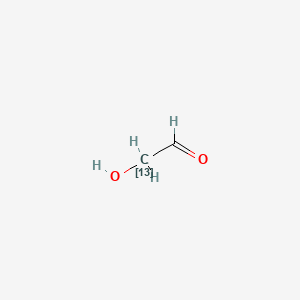
N-Ethyl valacyclovir hydrochloride
Übersicht
Beschreibung
Valacyclovir Hydrochloride is an antiviral compound that is clinically used to treat infections of the Varicella-zoster virus . It is a prodrug for acyclovir . It also inhibits neuraminidase and displays efficacy against other viruses such as herpes simplex virus and HIV-1 .
Synthesis Analysis
Valacyclovir Hydrochloride is synthesized by the addition of a naturally occurring amino acid, L-valine, to acyclovir . This structural modification results in the achievement of plasma acyclovir concentrations superior to those obtained with oral acyclovir, while requiring less frequent administration . The most common synthesis of valacyclovir involves N-protected Valine being condensed with acyclovir in the presence of 4-dimethyl amino pyrimidine (DMAP) and dicyclohexyl carbodiimide (DCC) in dimethyl formamide (DMF), to give protected valacyclovir .
Molecular Structure Analysis
The chemical name of Valacyclovir Hydrochloride is L-valine-2-[(2-amino-1,6-dihydro-6-oxo-9-H-purin-9-yl)methoxy] ethyl ester monohydrochloride . The molecular formula is C15H25ClN6O4 .
Chemical Reactions Analysis
The kinetics of Permanganate (MnO4−) oxidation of valacyclovir hydrochloride has been studied spectrophotometrically . The reaction exhibiting a 2:1 stoichiometry (MnO4− :VCH) has been studied over a wide range of experimental conditions .
Physical And Chemical Properties Analysis
Valacyclovir is absorbed slowly and incompletely from the human gastrointestinal tract . Oral bioavailability is reported to be between 15%–30% . The poor absorption is considered to be a result of characteristics of the drug itself and not its delivery vehicle .
Wissenschaftliche Forschungsanwendungen
1. Bioanalytical Method Development
- Title : Development and Validation of Bioanalytical Method for The Determination of Valcyclovir HCl in Human Plasma by Liquid Chromatography
- Abstract : This study describes a method for quantifying Valacyclovir HCl in plasma using liquid chromatography. The method is simple, selective, rapid, and can be used for pharmacokinetic studies (Deshpande, Kasture, & Mohan, 2015).
- Title : A Study on the Crystal Transformation Relationships of Valacyclovir Hydrochloride Polymorphs: Sesquihydrate, Form I, and Form II
- Abstract : Investigates the dehydration process and crystal transformation relationships of different forms of Valacyclovir hydrochloride, revealing insights into its physical and chemical stability (Wu et al., 2021).
- Title : Identification of a Human Valacyclovirase
- Abstract : Discusses the identification and characterization of a human enzyme that activates Valacyclovir to Acyclovir, providing critical insights into its metabolic pathway and potential targets for prodrug design (Kim et al., 2003).
- Title : Formulation and Evaluation of Erodible Ocular Films of Valacyclovir Hydrochloride
- Abstract : Focuses on the formulation of erodible ocular films for treating ocular herpes, aimed at enhancing therapeutic effect by prolonging contact time with the corneal surface (Priya, Bhattacharyya, & Babu, 2015).
- Title : Electrochemical Behavior of an Anti-Viral Drug Valacyclovir at Carbon Paste Electrode and Its Analytical Application
- Abstract : Studies the electrochemical behavior of Valacyclovir and develops a sensor for its selective and sensitive determination, which could be applied in pharmaceutical analysis (Devarushi et al., 2018).
- Title : Tomorrow's Challenges for Herpesvirus Management: Potential Applications of Valacyclovir
- Abstract : Explores potential applications of Valacyclovir in managing complex medical conditions influenced by herpesvirus, such as graft rejection and disease progression in various immunocompromised states (Griffiths, 2002).
Wirkmechanismus
Target of Action
N-Ethyl valacyclovir hydrochloride, also known as Acyclovir N-Ethyl-L-valinate Hydrochloride, primarily targets two key proteins in the herpes simplex virus (HSV): Thymidine kinase and DNA polymerase catalytic subunit . Thymidine kinase is a substrate for the drug, while the DNA polymerase catalytic subunit is inhibited by it .
Mode of Action
This compound is an antiviral drug that acts as a prodrug. It is rapidly and almost completely converted in the body to aciclovir and valine, likely by the enzyme valacyclovir hydrolase . Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), and Epstein-Barr . Aciclovir, a nucleoside analog, is phosphorylated by virally-encoded thymidine kinase and subsequently by cellular enzymes, yielding acyclovir triphosphate, which competitively inhibits viral DNA polymerase .
Biochemical Pathways
The active triphosphate metabolite of aciclovir, Aciclo-GTP, is a potent inhibitor of viral DNA replication. Aciclo-GTP competitively inhibits and inactivates the viral DNA polymerase . Its monophosphate form also incorporates into the viral DNA, resulting in chain termination .
Pharmacokinetics
Valacyclovir has three to fivefold greater oral bioavailability (about 55 percent) than aciclovir . It then undergoes rapid and extensive first-pass intestinal and/or hepatic hydrolysis to yield aciclovir and L-valine . The main route of acyclovir elimination is renal, and dose modification is recommended for patients with a creatinine clearance below 30 mL/min/1.73 m2 .
Result of Action
The result of the action of this compound is the inhibition of viral DNA replication, which prevents the virus from multiplying and spreading. This leads to a decrease in the severity and duration of outbreaks of herpes infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of the reaction of the drug with permanganate was found to be associated with an increase in concentrations of alkali, reductant, and temperature . Additionally, the expression levels of certain dipeptide transporters in the body, such as hPEPT-1 and HPT-1, can affect the pharmacokinetics of valacyclovir .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
N-Ethyl valacyclovir hydrochloride interacts with various enzymes and proteins in biochemical reactions. The exact mechanism of increased absorption with this compound is not fully determined but probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level. It is rapidly and almost completely converted in man to aciclovir after oral administration . Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The reaction exhibiting a 2:1 stoichiometry has been studied over a wide range of experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Some studies in animals and humans have noted a reduction in bioavailability with increasing doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. The distribution, intracellular kinetics, metabolism, and excretion of aciclovir after its entry into the systemic circulation are identical whether it is administered as oral aciclovir, oral valaciclovir, or intravenous aciclovir .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The exact mechanism of increased absorption with this compound probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .
Eigenschaften
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-(ethylamino)-3-methylbutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6O4.ClH/c1-4-17-10(9(2)3)14(23)25-6-5-24-8-21-7-18-11-12(21)19-15(16)20-13(11)22;/h7,9-10,17H,4-6,8H2,1-3H3,(H3,16,19,20,22);1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYUKRMZXJXIMC-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H](C(C)C)C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158860 | |
| Record name | N-Ethyl valacyclovir hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.85 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1346617-49-9 | |
| Record name | N-Ethyl valacyclovir hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346617499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl valacyclovir hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ETHYL VALACYCLOVIR HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7K3FSW5T61 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![DL-[1,2,3-13C3]Glyceraldehyde](/img/structure/B583801.png)



![D-[1,2,3,3'-2H4]Glyceraldehyde](/img/structure/B583808.png)


![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)

